N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)ethanediamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and an ethanediamide moiety at position 3. The ethanediamide group is further functionalized with a 2,2-dimethoxyethyl chain, introducing both hydrophilic (dimethoxy) and flexible (ethyl) properties.
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-25-14(26-2)7-19-16(23)17(24)20-15-12-8-27-9-13(12)21-22(15)11-5-3-4-10(18)6-11/h3-6,14H,7-9H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTMOFRTHVBFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide typically involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of suitable precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and thiophene carboxylic acids.
Introduction of the Chlorophenyl Group: This is usually achieved through a substitution reaction, where a chlorophenyl group is introduced to the thieno[3,4-c]pyrazole core using chlorinated aromatic compounds.
Attachment of the Oxamide Moiety: The final step involves the reaction of the intermediate compound with an oxamide derivative, typically under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit antimicrobial properties. N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)ethanediamide has been studied for its efficacy against various bacterial strains. Preliminary studies suggest that this compound could serve as a template for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This makes it a candidate for further investigation in the treatment of inflammatory diseases .
Anticancer Activity
There is growing interest in the anticancer potential of thieno[3,4-c]pyrazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Early results indicate promising activity that warrants further exploration in preclinical studies .
Pharmacological Studies
The compound's diverse structural features allow it to interact with multiple biological targets. Its pharmacological profile includes potential applications in treating conditions such as diabetes and neurodegenerative disorders due to its ability to influence metabolic pathways and neuronal health .
Case Study 1: Antimicrobial Testing
A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against common pathogens including E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control samples.
Case Study 2: Inflammation Model
In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound was administered to assess its anti-inflammatory effects. Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6 in treated groups versus untreated controls.
Case Study 3: Cancer Cell Line Studies
Cell viability assays were performed on human breast cancer cell lines treated with varying concentrations of the compound. The findings revealed dose-dependent cytotoxicity with IC50 values suggesting significant anticancer potential.
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or RNA could result in anticancer activity by interfering with cellular replication processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Structure
The thieno[3,4-c]pyrazole core distinguishes this compound from simpler heterocycles like thiazoles or pyrazoles. For example, 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () contains a monocyclic thiazole ring, which lacks the fused thiophene moiety present in thienopyrazoles. This structural difference impacts electronic properties:
- Thienopyrazole: Enhanced aromaticity and planar rigidity due to fused rings, favoring π-π stacking interactions.
- Thiazole : Smaller, less rigid, and more polar, with stronger hydrogen-bonding capacity via the thiazole nitrogen .
Table 1: Core Structure Comparison
| Feature | Target Compound | 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|---|
| Core Heterocycle | Thieno[3,4-c]pyrazole | Thiazole |
| Aromatic System | Bicyclic (thiophene + pyrazole) | Monocyclic |
| Rigidity | High | Moderate |
| π-π Stacking Potential | Strong | Weak |
Substituent Effects
Chlorophenyl Groups :
- The target compound’s 3-chlorophenyl group differs from the 3,4-dichlorophenyl group in . Dichlorination increases steric bulk and lipophilicity (ClogP: ~3.5 vs. ~2.8 for monochloro analogs) but may reduce solubility .
- Position of Chlorine : 3-chloro substitution on phenyl avoids steric clashes observed in ortho-substituted analogs (e.g., 2-fluorophenyl derivatives in ), which can hinder binding to flat enzymatic pockets.
Amide Functionalization :
- The ethanediamide group in the target compound provides two amide bonds, enabling bifurcated hydrogen bonding, unlike the single acetamide group in .
- The 2,2-dimethoxyethyl chain introduces conformational flexibility and ether oxygen atoms for polar interactions, contrasting with the rigid thiazol-2-yl group in .
Hydrogen Bonding and Crystal Packing
- Compound : Forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), stacking along the a-axis .
Table 2: Hydrogen Bonding Patterns
| Compound | Hydrogen Bond Donor/Acceptor | Supramolecular Motif |
|---|---|---|
| Target Compound | N–H (amide), C=O (amide), OCH₃ (ether) | Likely layered/helical |
| Compound | N–H (thiazole), N (thiazole) | R₂²(8) inversion dimers |
Biological Activity
N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)ethanediamide is a novel compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered interest due to its potential biological activities, which include antimicrobial properties and antioxidant effects. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a 3-chlorophenyl substituent and an ethanediamide moiety. The unique structure suggests significant potential for various biological activities.
| Property | Details |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds in the thieno[3,4-c]pyrazole class may exhibit antimicrobial properties. A study highlighted that certain derivatives possess significant activity against various bacterial strains. For instance:
- In vitro studies demonstrated that thieno[3,4-c]pyrazole derivatives showed effective inhibition of bacterial growth, suggesting their potential as antimicrobial agents .
- The presence of the 3-chlorophenyl group is believed to enhance this activity through increased lipophilicity and interaction with bacterial membranes.
Antioxidant Activity
Another important aspect of this compound is its role as an antioxidant. In a study involving African catfish (Clarias gariepinus), the compound was assessed for its ability to mitigate oxidative stress caused by 4-nonylphenol exposure:
- Erythrocyte Analysis : The compound significantly reduced the percentage of altered erythrocytes compared to control groups exposed solely to 4-nonylphenol. The results indicated that treated groups exhibited fewer malformations such as swollen and sickle-shaped cells .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Thieno Compound | 12 ± 1.03 |
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : It may inhibit or modulate the activity of key enzymes involved in metabolic processes.
- Receptor Binding : The compound could bind to specific cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : It may affect the expression of genes related to cell growth and apoptosis .
Case Studies
Several case studies have been conducted on derivatives of thieno[3,4-c]pyrazole compounds:
- A study evaluated various thieno[3,4-c]pyrazole derivatives for their antioxidant properties and found that modifications in substituents significantly affected their efficacy .
- Another research focused on the synthesis and biological evaluation of these compounds against different pathogens, confirming their potential as therapeutic agents .
Q & A
Q. What strategies validate its selectivity for intended targets?
- Competitive binding assays with fluorescent probes (e.g., FITC-labeled inhibitors) quantify displacement efficiency. CRISPR-edited cell lines lacking the target protein serve as negative controls. Cross-screening against related enzymes (e.g., kinase panels) identifies selectivity ratios .
Tables
Q. Table 1: Key Physicochemical Properties
| Property | Method/Result | Reference |
|---|---|---|
| LogP (lipophilicity) | Calculated (ChemAxon): 2.8 ± 0.3 | |
| Solubility (aqueous) | HPLC: <0.1 mg/mL (pH 7.4) | |
| Thermal stability | TGA: Decomposition >200°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
